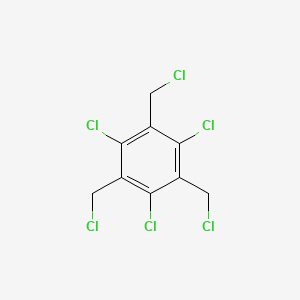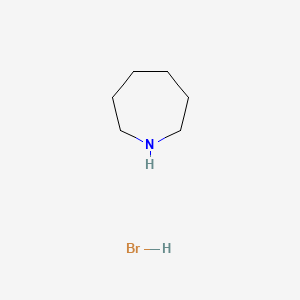
Hexamethylene-imine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylene-imine hydrobromide is a chemical compound with significant applications in various fields of science and industry. It is a derivative of hexamethylene-imine, a cyclic amine, combined with hydrobromic acid to form the hydrobromide salt. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylene-imine hydrobromide can be synthesized through the reaction of hexamethylene-imine with hydrobromic acid. The process typically involves the following steps:
Formation of Hexamethylene-imine: Hexamethylene-imine is synthesized by the cyclization of 1,6-hexanediamine under acidic conditions.
Reaction with Hydrobromic Acid: The hexamethylene-imine is then reacted with hydrobromic acid to form the hydrobromide salt. This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexamethylene-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: It can be reduced to form hexamethylene-imine.
Substitution: The hydrobromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Imine oxides.
Reduction: Hexamethylene-imine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexamethylene-imine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic compounds and as a precursor for other chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexamethylene-imine hydrobromide involves its reactivity as a nucleophile and its ability to form stable complexes with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes. For example, in organic synthesis, it can act as a nucleophile in substitution reactions, while in biological systems, it may interact with enzymes and other biomolecules.
Comparison with Similar Compounds
Hexamethylene-imine hydrobromide can be compared with other similar compounds such as:
Hexamethylenetetramine: Known for its use in the synthesis of explosives and as a reagent in organic synthesis.
Piperidine: Another cyclic amine with similar reactivity but different applications, particularly in the synthesis of pharmaceuticals.
Morpholine: A cyclic amine with applications in both organic synthesis and as a solvent in chemical reactions.
Uniqueness: this compound is unique due to its specific reactivity and stability, making it a valuable reagent in various chemical processes. Its ability to form stable hydrobromide salts and its versatility in different types of reactions set it apart from other similar compounds.
Properties
CAS No. |
50730-69-3 |
|---|---|
Molecular Formula |
C6H14BrN |
Molecular Weight |
180.09 g/mol |
IUPAC Name |
azepane;hydrobromide |
InChI |
InChI=1S/C6H13N.BrH/c1-2-4-6-7-5-3-1;/h7H,1-6H2;1H |
InChI Key |
WEJLATTZIPXNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNCC1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
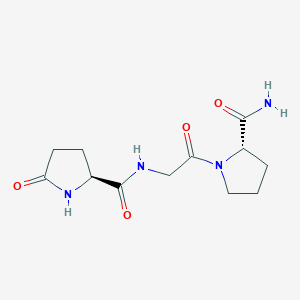
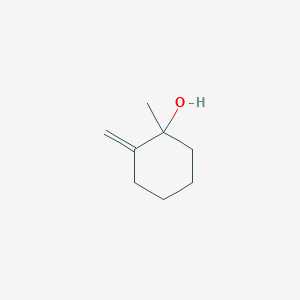

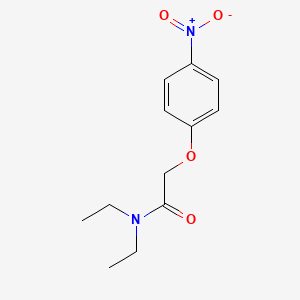
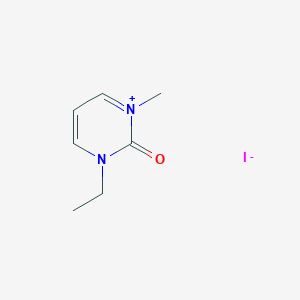
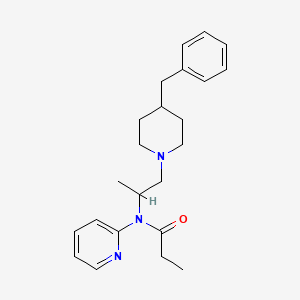

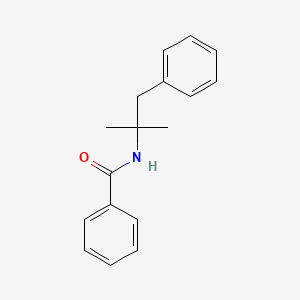
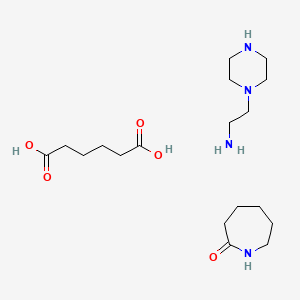
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
